2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S3/c1-23(19,20)13-7-3-2-5-10(13)14(18)17-15-16-11(9-22-15)12-6-4-8-21-12/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIKIQDTFHRUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated thiazole derivative.
Formation of the Benzamide Core: The final step involves the reaction of the thiazole-thiophene intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a benzamide core , a thiazole ring , and a thiophene substituent . These structural elements contribute to its biological activity, particularly in the inhibition of specific enzymes and pathways associated with disease processes. The presence of the methanesulfonyl group enhances solubility and reactivity, facilitating better interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. For instance, studies have shown that derivatives can effectively combat various bacterial strains, demonstrating potential as antimicrobial agents.
Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Derivatives containing thiazole rings have been shown to selectively inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR) and HER-2, key targets in breast cancer treatment. In vitro assays demonstrated that these compounds significantly reduce cell proliferation in cancer cell lines such as MCF-7 and SK-BR-3 while exhibiting minimal effects on healthy cells.
Case Study on Cytotoxic Effects : In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Pharmacokinetics
The pharmacokinetic profile of 2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is influenced by its solubility characteristics. The solubility of thiazole in water, alcohol, and ether contributes to its absorption and distribution within biological systems. Understanding these properties is essential for optimizing its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)amine
- 4-(2-hydroxyphenyl)thiazol-2-yl]methanones
Uniqueness
2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
1. Structural Characteristics
The compound features a benzamide core , a thiazole ring , and a thiophene substituent . These structural elements contribute to its biological activity, particularly in the inhibition of specific enzymes and pathways associated with disease processes.
2. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea and haloketones.
- Introduction of the Thiophene Moiety : Often accomplished via Suzuki coupling reactions.
- Formation of the Benzamide Core : The final product is synthesized by reacting the thiazole-thiophene intermediate with benzoyl chloride derivatives.
These synthetic routes are crucial for producing the compound with high yield and purity.
3.1 Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. For instance, studies have shown that derivatives can effectively combat various bacterial strains, demonstrating potential as antimicrobial agents .
3.2 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, derivatives containing thiazole rings have been shown to selectively inhibit the kinase activity of EGFR and HER-2, key targets in breast cancer treatment. In vitro assays demonstrated that these compounds significantly reduce cell proliferation in cancer cell lines such as MCF-7 and SK-BR-3 while exhibiting minimal effects on healthy cells .
4. Case Studies
Several case studies provide insights into the efficacy of related compounds:
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular pathways involved in proliferation and survival. The presence of the methanesulfonyl group enhances solubility and reactivity, facilitating better interaction with biological targets.
6. Conclusion
The compound this compound shows promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent positions it as a candidate for future drug development efforts in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a thiazole-thiophene precursor. For example, 2-fluorobenzamide derivatives are synthesized via reaction of acyl chlorides with aminothiazoles in the presence of triethylamine (dichloromethane solvent, room temperature, 4 hours) . Intermediates are validated using / NMR, IR spectroscopy, and elemental analysis. Yield optimization (e.g., 35–60%) depends on substituent reactivity and solvent choice, as seen in analogous oxadiazole-thiophene hybrids .
Q. How is the purity and structural identity of the compound confirmed experimentally?
- Methodological Answer : Purity is assessed via HPLC (>95% purity criteria), while structural confirmation combines NMR (to verify aromatic protons and amide linkages) and mass spectrometry (ESI-MS for molecular ion peaks). For crystalline derivatives, X-ray diffraction (using SHELX software for refinement) resolves bond lengths and dihedral angles, as demonstrated in fluorobenzamide-thiazole analogs .
Q. What spectroscopic techniques are critical for distinguishing thiophene-thiazole benzamide derivatives from structural analogs?
- Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm, sulfonyl S=O at ~1350 cm). NMR distinguishes thiophene protons (δ 6.8–7.5 ppm) from thiazole protons (δ 7.2–8.1 ppm), while NMR confirms quaternary carbons in the thiazole ring (~150–160 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., e-pharmacophore modeling) guide the design of derivatives targeting specific receptors like HDAC 2?
- Methodological Answer : E-pharmacophore models (e.g., generated using Schrödinger’s PHASE) identify critical interaction features (e.g., aromatic rings, H-bond donors/acceptors) from co-crystallized ligands. For HDAC 2, a hypothesis with three aromatic rings (R7, R8, R9), one H-bond acceptor (A2), and one donor (D4) was validated for benzamide-thiazole derivatives . Molecular dynamics simulations (e.g., Desmond) assess binding stability, with RMSD <2 Å indicating robust ligand-receptor interactions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- In vitro : Use primary cell lines (vs. immortalized) to mimic physiological conditions.
- In vivo : Radiolabel the compound (e.g., ) for PET imaging to track distribution, as done for mGlu1 receptor-targeting benzamides .
- Validation : Compare IC values across assays (e.g., fluorescence polarization vs. enzyme inhibition) to confirm target specificity .
Q. How is the crystal structure of this compound refined and validated to ensure accuracy?
- Methodological Answer : X-ray data (collected at 100 K) are processed via SHELXL for refinement. Key metrics include R-factor (<5%), residual electron density (<0.5 eÅ), and Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H···N hydrogen bonds in thiazole dimers) . PLATON checks for missed symmetry or twinning .
Q. What in silico approaches predict the compound’s solubility and logP, and how do they align with experimental data?
- Methodological Answer : Tools like MarvinSketch calculate logP (e.g., ~5.24 for similar benzamides ), while COSMO-RS predicts solubility in polar solvents (e.g., DMSO > methanol). Experimental validation uses shake-flask methods (UV-Vis quantification) and compares with calculated PSA (~73.7 Å) to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
